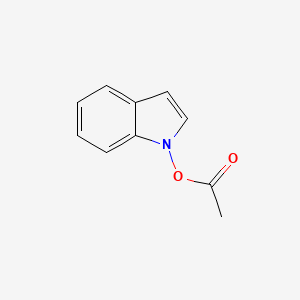
1-Acetoxyindole
概要
説明
1-Acetoxyindole is a derivative of indole, a significant heterocyclic compound found in many natural and synthetic substances. The indole structure is a core component in various biologically active compounds, making this compound an important molecule in medicinal and synthetic organic chemistry .
準備方法
1-Acetoxyindole can be synthesized through several methods. One common synthetic route involves the acylation of 1-hydroxyindole. The process typically includes the following steps:
Reduction: A nitro ketoester substrate undergoes reduction.
Intramolecular Addition: The reduced product undergoes intramolecular addition.
Nucleophilic 1,5-Addition: This step involves nucleophilic 1,5-addition.
Acylation: Finally, the intermediate 1-hydroxyindole is acylated to produce this compound.
Industrial production methods often optimize these steps to increase yield and purity. For instance, using bulkier alkyl or aromatic groups can stabilize the this compound compounds, improving the overall yield .
化学反応の分析
1-Acetoxyindole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into other indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the indole nucleus’s electron-rich nature.
Common reagents used in these reactions include methanesulfonic acid, titanium(III) chloride, and phosphoryl chloride . Major products formed from these reactions include 1-hydroxyindole-3-carbaldehyde and 2-chloroindole-3-carbaldehyde .
科学的研究の応用
1-Acetoxyindole has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing various indole derivatives.
Biology: It is used in studies related to cell biology and metabolic transformations.
Industry: It is used in the production of pharmaceuticals and other biologically active compounds.
作用機序
The mechanism of action of 1-Acetoxyindole involves its interaction with various molecular targets and pathways. For instance, indole derivatives are known to inhibit protein kinases, tubulin, and the p53 pathway, which are crucial in their biological activities . These interactions make this compound a valuable compound in medicinal chemistry.
類似化合物との比較
1-Acetoxyindole is part of a broader class of 1-acyloxyindole compounds. Similar compounds include:
1-Benzoyloxyindole: First reported in 1970, it shares a similar structure but with a benzoyl group instead of an acetyl group.
1-Hydroxyindole: This compound has a hydroxyl group instead of an acyloxy group and is a precursor in the synthesis of this compound.
1-Methoxyindole: It contains a methoxy group and is found in various natural products.
The uniqueness of this compound lies in its specific acylation, which imparts distinct chemical properties and reactivity compared to its analogs .
特性
IUPAC Name |
indol-1-yl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-8(12)13-11-7-6-9-4-2-3-5-10(9)11/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTUKEVRNXJIOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON1C=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341818 | |
| Record name | 1-Acetoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54698-12-3 | |
| Record name | 1-Acetoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















